molecular formula C7H8N2S B095479 4-Methylpyridine-2-carbothioamide CAS No. 16225-37-9

4-Methylpyridine-2-carbothioamide

Cat. No.: B095479
CAS No.: 16225-37-9
M. Wt: 152.22 g/mol
InChI Key: JWYMGFVHPMVUNQ-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-carbothioamide is an organic compound with the molecular formula C7H8N2S It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a carbothioamide group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine-2-carbothioamide can be synthesized through a condensation reaction involving 4-methylpyridine and thiourea. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to 4-methylpyridine-2-amine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Methylpyridine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylpyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in controlling bacterial infections that rely on urease activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4-Methylpyridine-2-thiol: Contains a thiol group instead of a carbothioamide group.

    4-Methylpyridine-2-amine: Features an amine group in place of the carbothioamide group.

Uniqueness

4-Methylpyridine-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a urease inhibitor sets it apart from other pyridine derivatives, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-methylpyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMGFVHPMVUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567872
Record name 4-Methylpyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16225-37-9
Record name 4-Methylpyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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